Ethyl 5-bromo-2-methylbenzoate
Overview
Description
Synthesis Analysis
The synthesis of brominated benzoate esters can be complex and involves multiple steps. For instance, the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of Methyl 5-[2-(2,5-dimethoxyphenyl)ethyl]-2-hydroxybenzoate involves a six-step process starting with commercially available compounds and includes a Horner−Wadsworth−Emmons-type olefination and a bromination reaction . These methods could potentially be adapted for the synthesis of Ethyl 5-bromo-2-methylbenzoate.
Molecular Structure Analysis
The molecular structure of related compounds, such as Methyl 2-amino 5-bromobenzoate, has been investigated using density functional theory (DFT) . The study provides insights into the vibrational modes, molecular electrostatic potential, and electronic properties, which are crucial for understanding the behavior of the molecule. The crystal structure of Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate reveals aromatic π–π interactions and non-classical hydrogen bonds, which could be relevant to the structure of Ethyl 5-bromo-2-methylbenzoate .
Chemical Reactions Analysis
The papers describe various chemical reactions involving brominated benzoate esters. For example, the synthesis of [1,2,3]Triazolo[1,5-a]quinoline from methyl 2-azido-5-bromobenzoate involves a reaction with ethyl 4-(ethylsulfanyl)-3-oxobutanoate, followed by oxidation and treatment with sodium hydride . Another paper discusses the synthesis of novel compounds from ethyl bromocyanoacetate, which proceeds in good yields . These reactions highlight the reactivity of brominated benzoate esters and their potential for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoate esters can be deduced from studies on similar compounds. For instance, the vibrational study of Methyl 2-amino 5-bromobenzoate provides information on the vibrational wavenumbers, which are important for understanding the physical properties of the molecule . The synthesis of Methyl 5-(2-bromoacetyl)-2-propoxybenzoate reveals that the molecule is planar, with the exception of the ester group, and forms a layered structure through intermolecular bonds . These properties are essential for predicting the behavior of Ethyl 5-bromo-2-methylbenzoate in various environments.
Scientific Research Applications
Chemical Synthesis and Compound Development
Ethyl 5-bromo-2-methylbenzoate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, it's utilized in the synthesis of diverse heterocyclic compounds like [1,2,3]triazolo[1,5-a]quinoline derivatives. These derivatives are crafted through reactions involving ethyl 5-bromo-2-methylbenzoate, showcasing its role in constructing intricate molecular architectures, as demonstrated by Pokhodylo and Obushak (2019) (Pokhodylo & Obushak, 2019).
Material Science and Polymer Chemistry
In the realm of material science and polymer chemistry, ethyl 5-bromo-2-methylbenzoate finds its application in the synthesis and modification of polymers. For instance, Yuan et al. (2011) discuss its use in transforming commercially available 1,2-polybutadiene into a reactive intermediate through bromination. This brominated polymer then serves as a macroinitiator for the cationic ring-opening polymerization of 2-ethyl-2-oxazoline, resulting in a water-soluble brush polymer. Such advancements underscore the compound's versatility in creating materials with diverse properties (Yuan et al., 2011).
Crystallography and Molecular Structure Analysis
The compound also plays a crucial role in crystallography and the study of molecular structures. As an example, Hong Dae Choi et al. (2009) prepared a specific derivative of ethyl 5-bromo-2-methylbenzoate and studied its crystal structure, which is stabilized by aromatic π–π interactions and non-classical hydrogen bonds. This research not only sheds light on the molecular architecture but also hints at potential applications in crystal engineering and design (Hong Dae Choi et al., 2009).
Safety And Hazards
- Flammability : Moderate
- Toxicity : Low
- Handling Precautions : Use in a well-ventilated area and avoid contact with skin and eyes.
- Storage : Keep sealed and store at room temperature.
Future Directions
Researchers can explore the following areas:
- Synthetic Modifications : Investigate derivatization strategies to enhance the compound’s properties.
- Biological Activity : Explore potential pharmacological effects or bioactivity.
- Environmental Impact : Assess its fate in the environment and potential ecological risks.
properties
IUPAC Name |
ethyl 5-bromo-2-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-13-10(12)9-6-8(11)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMJLUHCYZHKMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648604 | |
Record name | Ethyl 5-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromo-2-methylbenzoate | |
CAS RN |
359629-91-7 | |
Record name | Benzoic acid, 5-bromo-2-methyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=359629-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-bromo-2-methylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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